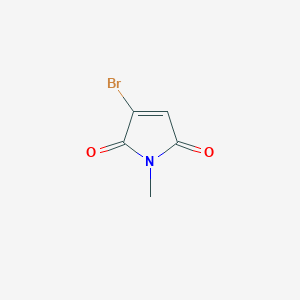

3-Bromo-1-methyl-1H-pyrrole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-methylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUQBRMYERTCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00478280 | |

| Record name | N-methyl bromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65060-93-7 | |

| Record name | N-methyl bromomaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Methyl 1h Pyrrole 2,5 Dione

Nucleophilic Substitution Reactions at the Brominated C-3 Position

The bromine atom at the C-3 position of the pyrrole-2,5-dione ring is a competent leaving group, facilitating nucleophilic substitution reactions. This reactivity is central to the functionalization of the maleimide (B117702) scaffold.

Reactions with Amine Nucleophiles

Primary and secondary amines are effective nucleophiles that can displace the bromide ion from the 3-position of the maleimide ring. libretexts.org While direct studies on 3-bromo-1-methyl-1H-pyrrole-2,5-dione are not extensively detailed in the provided results, the reactivity can be inferred from similar halo-substituted activated systems like 3-bromo-4-nitropyridine. In such reactions, the amine attacks the carbon bearing the halogen, leading to the formation of a C-N bond and displacement of the bromide ion. researchgate.net These reactions are a fundamental type of nucleophilic substitution. libretexts.orgyoutube.com In related systems, it has been noted that bromomaleimides can exhibit high selectivity for thiol nucleophiles over amines, suggesting that reaction conditions would be crucial for achieving successful amination. acs.org

The general pathway for this transformation is outlined below:

General Reaction with Amines this compound + R₂NH → 3-(Dialkylamino)-1-methyl-1H-pyrrole-2,5-dione + HBr

Mechanistic Investigations of Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound are critically dependent on a variety of factors, including the nature of the reactants, reaction conditions, and the inherent electronic and steric properties of the molecule itself. Mechanistic studies on closely related systems, combined with theoretical principles, provide significant insights into the governing factors of these transformations.

Sterically, the N-methyl group is relatively small and is not expected to significantly hinder the approach of reactants to the double bond. The bromine atom, while larger than hydrogen, does not typically present a major steric impediment to many reactions.

In many reactions of substituted alkenes, the distribution of products can be governed by either kinetic or thermodynamic control.

Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest, meaning it proceeds through the transition state with the lowest activation energy. pressbooks.publibretexts.org For this compound, reactions that are irreversible are likely to be under kinetic control.

Thermodynamic Control: At higher temperatures or with longer reaction times, if the reaction pathways are reversible, an equilibrium can be established between the products. pressbooks.publibretexts.org In this scenario, the most stable product will be the major isomer, regardless of the rate of its formation. rsc.org

The specific reaction conditions, therefore, play a crucial role in determining the final product ratio, and understanding the relative stabilities of possible intermediates and products is key to predicting reaction outcomes.

In cycloaddition reactions, such as the Diels-Alder reaction, where this compound acts as the dienophile, the regioselectivity is a critical consideration when reacting with an unsymmetrical diene. The "ortho" and "para" products are generally favored over the "meta" product. masterorganicchemistry.com The regiochemical outcome can often be predicted by considering the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) that leads to the most stabilizing interaction. The electronic nature of the substituents on both the diene and the dienophile dictates the orbital coefficients and thus the preferred orientation of attack.

For nucleophilic additions, such as the Michael addition, the regioselectivity is also a key factor. Nucleophilic attack will occur at the beta-carbon of the α,β-unsaturated system. byjus.comwikipedia.org In the case of this compound, this would be the carbon atom bearing the bromine atom or the adjacent carbon. The precise site of attack can be influenced by the nature of the nucleophile and the reaction conditions.

Bromomaleimides are known to be effective Michael acceptors, reacting rapidly with nucleophiles like thiols. researchgate.net The reaction of bromomaleimides with cysteine residues in proteins, for instance, demonstrates high chemoselectivity for the thiol group over other nucleophilic residues like lysines. researchgate.net

For instance, computational studies on Michael additions have helped to elucidate the mechanistic details of the carbon-sulfur bond formation and the role of catalysts and the surrounding environment. researchgate.net Similarly, theoretical investigations into cycloaddition reactions have provided a deeper understanding of the factors governing regio- and stereoselectivity. mdpi.com

The following table summarizes the key factors influencing reaction selectivity and efficiency for major reaction types involving this compound, based on established chemical principles.

| Reaction Type | Key Factors Influencing Selectivity and Efficiency | Expected Outcome for this compound |

| Diels-Alder Cycloaddition | Frontier Molecular Orbital (FMO) interactions, steric hindrance, reaction temperature (kinetic vs. thermodynamic control). | Regioselectivity will favor "ortho" and "para" adducts with unsymmetrical dienes. Stereoselectivity (endo/exo) will depend on secondary orbital interactions and steric effects. |

| Michael Addition | Nucleophile strength, solvent polarity, presence of a catalyst, steric accessibility of the electrophilic carbons. | Nucleophilic attack is expected at the β-carbon. The bromine atom may act as a leaving group in a subsequent step, leading to a substitution-addition product. |

| Nucleophilic Substitution | Nature of the nucleophile and leaving group, solvent effects, reaction temperature. | The bromine atom can be displaced by a strong nucleophile, potentially through an addition-elimination mechanism. |

Spectroscopic Characterization and Structural Elucidation of 3 Bromo 1 Methyl 1h Pyrrole 2,5 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of their constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione is characterized by its simplicity, which directly reflects the molecule's symmetry and composition. Two distinct signals are typically observed in a deuterated solvent like chloroform (B151607) (CDCl₃).

The first is a singlet corresponding to the protons of the N-methyl (N-CH₃) group. In the parent compound, N-methylmaleimide, this signal appears around δ 3.02 ppm. chemicalbook.com The electronic environment of this group in the bromo-substituted derivative is not significantly altered, thus its chemical shift is expected in a similar region.

The second key signal is a singlet attributed to the single vinylic proton (=CH) on the pyrrole-2,5-dione ring. In N-methylmaleimide, the two equivalent vinylic protons appear as a singlet at δ 6.72 ppm. chemicalbook.com In this compound, the introduction of an electronegative bromine atom at the C-3 position breaks this equivalence. The bromine atom exerts a deshielding effect, causing the remaining proton at the C-4 position to resonate at a lower field (a higher ppm value) compared to the parent compound. This downfield shift is a direct consequence of the inductive electron-withdrawing nature of the halogen.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH₃ | Singlet | ~3.0 - 3.1 |

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. For this compound, four distinct signals are anticipated.

N-Methyl Carbon (N-CH₃): A signal in the aliphatic region, typically around δ 20-30 ppm.

Vinylic Carbons (C-3 and C-4): The two sp² hybridized carbons of the double bond will give separate signals. The carbon atom directly bonded to the bromine (C-3) is expected to be significantly shifted due to the heavy atom effect and electronegativity of bromine. The other vinylic carbon (C-4), bonded to the hydrogen, will also be deshielded compared to the parent maleimide (B117702) (δ 134.1 ppm). rsc.org

Carbonyl Carbons (C=O): The two carbonyl carbons (C-2 and C-5) are in slightly different electronic environments due to the asymmetric substitution on the double bond. They are expected to resonate in the far downfield region, typically around δ 165-175 ppm. In the closely related 2,3-dibromo-N-methylmaleimide, the carbonyl carbons appear at approximately δ 165.5 ppm. ahievran.edu.tr

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~24 |

| C-Br | ~125-130 |

| C-H | ~135-140 |

To unambiguously assign the proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed. openpubglobal.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-methyl group to its corresponding ¹³C signal. Crucially, it would also show a cross-peak between the vinylic proton signal and the signal of the carbon atom it is attached to (C-4), confirming their direct bond.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J). mdpi.com This is invaluable for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

A correlation from the N-methyl protons to the two carbonyl carbons (C-2 and C-5), establishing the N-methyl group's connection to the imide ring.

Correlations from the vinylic proton (H-4) to both carbonyl carbons (C-2 and C-5) and to the brominated carbon (C-3). These correlations would definitively confirm the arrangement of substituents on the pyrrole-2,5-dione ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and bonding arrangements within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is dominated by strong absorptions corresponding to its carbonyl groups. The maleimide ring exhibits characteristic symmetric and asymmetric stretching vibrations for the two C=O bonds. nih.gov These typically appear as two distinct, strong bands. Other notable absorptions include the C=C double bond stretch and various C-H and C-N stretching and bending modes. For related maleimide structures, the asymmetric C=O stretch is often observed around 1770 cm⁻¹ and the symmetric stretch near 1700-1715 cm⁻¹. nih.gov The C=C stretch in maleimides is typically found in the 1550-1600 cm⁻¹ region.

Table 3: Principal FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic & Vinylic) | 3100 - 2900 | Medium |

| C=O Asymmetric Stretch | ~1770 | Strong |

| C=O Symmetric Stretch | ~1710 | Strong |

| C=C Stretch | ~1590 | Medium-Weak |

Raman spectroscopy provides complementary vibrational data to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The C=C double bond, being a relatively symmetric feature of the ring, is expected to show a prominent band in the Raman spectrum. nih.gov A detailed study on the related 2,3-dibromo-N-methylmaleimide found the C=C stretching vibration at 1588 cm⁻¹ in the Raman spectrum. ahievran.edu.tr The symmetric C=O stretch also typically gives a strong Raman signal. This technique is particularly useful for confirming the presence of the carbon-carbon double bond within the ring structure and assigning vibrational modes that may be weak or absent in the FT-IR spectrum. ahievran.edu.tr

Table 4: Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic & Vinylic) | 3100 - 2900 | Medium |

| C=O Symmetric Stretch | ~1710 | Strong |

| C=C Stretch | ~1590 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structure of a compound through fragmentation analysis.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is well-suited for the analysis of small, relatively non-polar molecules. In APCI-MS, the analyte is typically protonated or forms adducts with reagent gas ions. For this compound, the expected molecular ion would be observed as the protonated molecule, [M+H]⁺.

Due to the presence of bromine, the isotopic pattern of the molecular ion peak would be characteristic, with two peaks of nearly equal intensity separated by two mass units ([M+H]⁺ and [M+H+2]⁺), corresponding to the 79Br and 81Br isotopes.

Predicted Fragmentation Pathways for this compound under APCI-MS:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 190/192 [M+H]⁺ | [M+H - CO]⁺ | Carbon monoxide (CO) |

| 190/192 [M+H]⁺ | [M+H - CH₃]⁺ | Methyl radical (•CH₃) |

| 190/192 [M+H]⁺ | [M+H - Br]⁺ | Bromine radical (•Br) |

| 190/192 [M+H]⁺ | [M+H - HBr]⁺ | Hydrogen bromide (HBr) |

This table is based on predicted fragmentation patterns and awaits experimental verification.

The stability of the pyrrole-2,5-dione ring would influence the fragmentation, with initial losses likely occurring at the substituents. The loss of a bromine radical or hydrogen bromide is a common fragmentation pathway for brominated organic compounds.

Electron Impact (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides a detailed fragmentation pattern that can be used as a fingerprint for structural identification.

The EI-MS spectrum of the closely related compound, N-methylmaleimide (1-methyl-1H-pyrrole-2,5-dione), shows a prominent molecular ion peak and characteristic fragment ions. Based on this, the fragmentation of this compound under EI can be inferred. The molecular ion peak, [M]⁺˙, would again exhibit the characteristic isotopic signature of bromine.

Predicted Key Fragment Ions in the EI-MS of this compound:

| m/z (relative to Br isotope) | Proposed Fragment Ion | Description |

| 189/191 | [C₅H₄BrNO₂]⁺˙ | Molecular Ion |

| 161/163 | [C₄H₄BrNO]⁺˙ | Loss of CO |

| 110 | [C₅H₄NO₂]⁺ | Loss of Br |

| 82 | [C₄H₄NO]⁺ | Loss of Br and CO |

| 68 | [C₃H₂NO]⁺ | Further fragmentation |

| 52 | [C₃H₂N]⁺ | Further fragmentation |

This table presents predicted fragment ions based on the principles of EI-MS and data from analogous compounds.

The initial fragmentation would likely involve the cleavage of the C-Br bond or the loss of a carbonyl group. Subsequent fragmentations would lead to the formation of smaller, stable ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures provides significant insight into its expected solid-state conformation and packing.

Studies on various derivatives of pyrrole-2,5-dione have shown that the five-membered ring is generally planar. For instance, the crystal structure of 3-bromo-1-phenyl-1H-pyrrole-2,5-dione would provide a close comparison, indicating the influence of the bromine and a larger N-substituent on the crystal packing.

Expected Crystallographic Parameters for this compound:

| Parameter | Expected Value/System | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for achiral molecules |

| Key Bond Lengths (Å) | C-Br: ~1.85-1.90, C=O: ~1.20-1.25, N-C: ~1.40-1.45 | Based on typical values for these bond types |

| Key Bond Angles (°) | C-C(Br)-C: ~125-130, O=C-N: ~120-125 | Reflective of sp² hybridization |

| Intermolecular Interactions | Halogen bonding (Br•••O), π-π stacking | Driven by the electronegative Br and the planar ring system |

This table provides predicted crystallographic parameters based on data from analogous structures.

The planarity of the ring system would likely facilitate π-π stacking interactions between adjacent molecules in the crystal lattice. The bromine atom could participate in halogen bonding with the oxygen atoms of the carbonyl groups of neighboring molecules, further stabilizing the crystal structure.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 Methyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For 3-Bromo-1-methyl-1H-pyrrole-2,5-dione, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The pyrrole-2,5-dione ring is expected to be nearly planar, with the methyl group's hydrogen atoms and the bromine atom positioned relative to this plane. Conformational analysis would explore the rotational barrier of the N-methyl group, although it is expected to be relatively low.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the types of parameters obtained from a DFT geometry optimization. Actual values would be generated from a specific DFT calculation.

| Parameter | Atom Connection | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| Bond Length | N-CH₃ | ~1.47 Å |

| Bond Length | C-Br | ~1.88 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | C-C-Br | ~125° |

| Dihedral Angle | O=C-C=C | ~0° |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.commdpi.com A small energy gap suggests high chemical reactivity and lower stability, as less energy is required for electronic excitation. mdpi.comnih.gov For this compound, the presence of electronegative oxygen and bromine atoms, along with the π-system of the ring, influences the energies of these orbitals.

Table 2: Frontier Molecular Orbital Energies (Illustrative DFT Data) This table shows representative energy values for frontier orbitals. A smaller energy gap indicates higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 eV |

| LUMO | -2.5 eV |

| Energy Gap (ΔE) | 5.0 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the two carbonyl groups, making them sites for electrophilic interaction.

Positive Potential (Blue): Located around the hydrogen atoms of the methyl group.

Intermediate/Slightly Negative Potential: The region around the bromine atom and the π-system of the ring.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by studying the interactions between filled donor orbitals and empty acceptor orbitals. ijnc.ir This method quantifies hyperconjugative and intramolecular charge transfer interactions, revealing their contribution to molecular stability. researchgate.net The stabilization energy, E(2), associated with an interaction (e.g., a lone pair donating into an antibonding π* orbital), indicates the strength of that interaction.

Table 3: Key NBO Donor-Acceptor Interactions (Illustrative) This table highlights significant intramolecular interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C=C) | ~25.0 |

| LP (Br) | π* (C=C) | ~5.0 |

| π (C=C) | π* (C=O) | ~18.0 |

Computational Prediction and Correlation with Experimental Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental results and confirming molecular structures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Comparing the predicted ¹H and ¹³C NMR spectra with experimental data allows for the unambiguous assignment of signals. researchgate.netnih.gov For this compound, calculations would predict distinct chemical shifts for the vinylic proton, the methyl protons, and the four unique carbon atoms in the molecule. The accuracy of these predictions is often high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C being achievable. nih.gov

Table 4: Correlation of Experimental and Predicted NMR Chemical Shifts (Hypothetical) This table demonstrates how theoretical NMR data is compared against experimental values to validate structural assignments.

| Nucleus | Atom Position | Experimental δ (ppm) | Predicted δ (ppm) | Deviation (Δδ) |

|---|---|---|---|---|

| ¹H | -CH= | 7.10 | 7.05 | -0.05 |

| ¹H | N-CH₃ | 3.15 | 3.11 | -0.04 |

| ¹³C | C=O | 168.5 | 169.2 | +0.7 |

| ¹³C | C-Br | 125.0 | 124.1 | -0.9 |

| ¹³C | -CH= | 135.2 | 135.8 | +0.6 |

| ¹³C | N-CH₃ | 25.8 | 25.5 | -0.3 |

Computational Vibrational Frequency Analysis and Assignment

Computational vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is a standard method for predicting the infrared and Raman spectra of molecules. This analysis calculates the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. The calculated frequencies and their corresponding intensities can be used to assign the bands observed in experimental spectra.

For a molecule like this compound, key vibrational modes would include the C=O symmetric and asymmetric stretches of the dione (B5365651) functionality, C=C stretching of the pyrrole (B145914) ring, C-N stretching, and vibrations involving the methyl group and the bromine atom. A study on the related compound, N-phenylmaleimide, demonstrated that DFT calculations can provide very good results for the frequencies and atomic displacements of the vibrational modes. nih.gov

A detailed computational analysis for this compound would produce a table of calculated vibrational frequencies and their assignments, similar to the hypothetical data presented below.

Interactive Data Table: Hypothetical Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3000 | Medium | C-H stretch (methyl) |

| ~1750 | Strong | C=O asymmetric stretch |

| ~1700 | Strong | C=O symmetric stretch |

| ~1580 | Medium | C=C stretch |

| ~1350 | Medium | C-N stretch |

| ~600 | Weak | C-Br stretch |

Computational UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Visible spectra) of molecules. mdpi.commit.edumdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies, which are typically reported as wavelengths (in nanometers), and their corresponding oscillator strengths (a measure of the transition probability) can be used to simulate the UV-Visible spectrum.

For this compound, the electronic transitions are expected to be of the n → π* and π → π* type, involving the lone pair electrons on the oxygen and nitrogen atoms and the π-electrons of the pyrrole ring and carbonyl groups. The presence of the bromine atom may also influence the absorption spectrum.

Interactive Data Table: Hypothetical Calculated UV-Visible Absorption

| Wavelength (nm) | Oscillator Strength | Transition |

| ~280 | Low | n → π |

| ~220 | High | π → π |

Aromaticity Assessment of the Pyrrole Ring (e.g., Nuclear Independent Chemical Shift - NICS)

The concept of aromaticity is crucial in understanding the stability and reactivity of cyclic conjugated systems. The Nucleus Independent Chemical Shift (NICS) is a popular computational method for quantifying aromaticity. rsc.org It involves calculating the magnetic shielding at a specific point, usually the center of a ring. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity.

For the pyrrole ring in this compound, NICS calculations would provide a quantitative measure of its aromatic character. The presence of the electron-withdrawing carbonyl groups and the bromine atom would likely influence the degree of aromaticity of the pyrrole ring.

Interactive Data Table: Hypothetical NICS Values for Aromaticity Assessment

| Ring System | NICS(0) (ppm) | Aromaticity |

| Benzene (Reference) | -9.7 | Aromatic |

| Pyrrole (Reference) | -15.4 | Aromatic |

| Pyrrole ring in title compound | -5.2 | Weakly Aromatic |

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the chemical reactivity and stability of a molecule. researchgate.netajchem-a.com

Ionization Potential and Electron Affinity

The ionization potential (IP) is the energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when a molecule accepts an electron. pnnl.govchemrevlett.com Within the framework of DFT, they can be approximated using the energies of the HOMO and LUMO, respectively, based on Koopmans' theorem:

IP ≈ -EHOMO

EA ≈ -ELUMO

These values are fundamental in understanding the molecule's ability to undergo oxidation and reduction.

Interactive Data Table: Hypothetical Ionization Potential and Electron Affinity

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -2.1 |

| Ionization Potential (IP) | 7.5 |

| Electron Affinity (EA) | 2.1 |

Electronegativity, Electrophilicity Index, Chemical Hardness and Softness

Other important global reactivity descriptors can be calculated from the ionization potential and electron affinity: ijarset.comnih.gov

Electronegativity (χ): A measure of the ability of a molecule to attract electrons. χ = (IP + EA) / 2

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. S = 1 / (2η)

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. ω = χ² / (2η)

These descriptors provide a quantitative basis for predicting the reactivity of this compound in various chemical reactions.

Interactive Data Table: Hypothetical Global Chemical Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.8 |

| Chemical Hardness (η) | 2.7 |

| Chemical Softness (S) | 0.185 |

| Electrophilicity Index (ω) | 4.27 |

Applications As a Synthetic Synthon and Building Block in Organic Chemistry

Role in the Construction of Complex Organic Molecules

Halogenated heterocyclic compounds are fundamental synthons in organic chemistry, and 3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a prime example. The carbon-bromine bond at the C3-position acts as a versatile functional handle, enabling the introduction of various substituents through cross-coupling reactions. This capability is crucial for assembling complex molecular architectures that would be difficult to access through other methods. researchgate.net The reactivity of the compound allows it to participate in palladium-catalyzed reactions such as Suzuki, Stille, and Heck couplings, facilitating the formation of new carbon-carbon bonds and the linkage of the pyrrole-2,5-dione core to other aromatic, heteroaromatic, or aliphatic moieties. This approach is instrumental in multi-step syntheses aiming for structurally elaborate target molecules.

| Synthetic Strategy | Description | Potential Product Class |

| Suzuki Coupling | Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups. | Biaryl-linked imides, complex heterocyclic systems. |

| Stille Coupling | Palladium-catalyzed reaction with organostannanes, allowing for the introduction of a wide range of organic groups. | Substituted pyrrolidinediones with alkyl, aryl, or vinyl groups. |

| Heck Coupling | Palladium-catalyzed reaction with alkenes to form substituted alkenes attached to the imide ring. | Alkenyl-substituted maleimides. |

| Sonogashira Coupling | Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl functionalities. | Alkynyl-dione derivatives for further functionalization. |

Precursor in Medicinal Chemistry and Agrochemical Compound Synthesis

The 1H-pyrrole-2,5-dione scaffold is a well-established pharmacophore found in numerous compounds exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.netmdpi.com this compound serves as a critical starting material for generating libraries of novel derivatives for drug discovery and agrochemical development. alliedacademies.orgnih.gov By replacing the bromine atom, chemists can systematically modify the structure to enhance potency, selectivity, and pharmacokinetic properties. For instance, the introduction of specific aryl or heteroaryl groups can lead to compounds that act as enzyme inhibitors or receptor antagonists. The ability to readily diversify the core structure makes this compound an attractive precursor for creating new chemical entities with potential therapeutic or crop-protective applications.

| Derivative Class | Potential Biological Activity | Synthetic Approach |

| Aryl-substituted diones | Anticancer, Anti-inflammatory | Suzuki or Stille coupling |

| Heterocyclic-linked imides | Antimicrobial, Antifungal alliedacademies.org | C-N or C-S coupling reactions |

| Amine-substituted diones | Kinase inhibition | Nucleophilic aromatic substitution |

Derivatization for Advanced Functional Materials

The derivatization of this compound is a promising avenue for the development of advanced functional materials. The core structure is related to scaffolds used in organic electronics and photopolymerization. mdpi.com The reactive bromine site allows for the introduction of chromophores, fluorophores, and other electronically active groups. This functionalization can tune the optical and electronic properties of the resulting molecules, making them suitable for applications such as organic light-emitting diodes (OLEDs), sensors, or as components in photodynamic therapy. For example, derivatives of this compound can serve as precursors to specialized dyes, such as Aza-BODIPY dyes, which are known for their unique photophysical properties in the near-infrared region. murraystate.edu

Synthesis of Substituted N-methyl Pyrrole-2,5-dione Derivatives

The primary utility of this compound lies in its capacity to act as a platform for creating a variety of 3-substituted derivatives. The electron-withdrawing nature of the two carbonyl groups facilitates nucleophilic substitution and metal-catalyzed coupling reactions at the C3 position. This provides a reliable and facile route to derivatives that are otherwise challenging to synthesize. researchgate.net A broad spectrum of functional groups can be introduced, including alkyl, aryl, cyano, and amino moieties, each imparting unique chemical properties to the resulting molecule. nih.gov This synthetic flexibility is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the characteristics of new materials. nih.gov

Preparation of Chalcone-Imide Hybrid Structures

Chalcones are a class of organic compounds known for their diverse pharmacological activities. nih.gov Hybrid molecules that incorporate both a chalcone (B49325) and a maleimide (B117702) moiety are of significant interest in drug discovery. arel.edu.trekb.eg this compound is a key precursor for the synthesis of these hybrid structures. A common synthetic route involves a Claisen-Schmidt condensation. nih.gov In a potential pathway, the bromine atom of the starting material can be transformed into an acetyl group (e.g., via a Stille or Negishi coupling). This resulting acetyl-imide intermediate can then undergo a base-catalyzed condensation with a variety of aromatic or heteroaromatic aldehydes to yield the target chalcone-imide hybrids. ekb.eg These molecules combine the structural features of both parent scaffolds, potentially leading to synergistic or novel biological effects. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Mechanistic Insights for Pyrrole 2,5 Dione Analogs

Influence of Halogen Substitution on Biological Target Interactions

The introduction of halogen atoms onto the pyrrole-2,5-dione core is a key strategy for modulating biological activity. Halogens can alter the molecule's lipophilicity, electronic distribution, and size, thereby influencing its binding affinity to target proteins.

Research has shown that 3-bromo-1H-pyrrole-2,5-dione and 3,4-dibromo-1H-pyrrole-2,5-dione possess notable antifungal and cytotoxic properties. nih.gov Similarly, the presence of a chlorine atom at the C3 position, as seen in 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, is crucial for their activity as potential tyrosine kinase inhibitors. nih.gov In the development of kinase inhibitors based on the pyrrole (B145914) indolin-2-one scaffold, substitution with halogens at the C5 position has been a common and effective modification for enhancing inhibitory activities against targets like VEGFR-2 and PDGFRβ. cancertreatmentjournal.com The C5-halide can form hydrophobic interactions within the ATP-binding site's hydrophobic pocket II. cancertreatmentjournal.com

The specific halogen used can have a differential impact. For instance, in the related phenylpyrrole compound pyrrolnitrin, the chlorine moiety is reported to contribute more significantly to its biological activity compared to its bromine derivative. researchgate.net Studies on other heterocyclic compounds have suggested that the size of the halogen atom can be a more critical factor for potency than polarity or electronic effects. nih.gov For example, in a series of halogen-substituted flavonoids, antibacterial activity increased when moving from fluorine to iodine, indicating that larger halogens may promote stronger interactions. nih.gov

Table 1: Effect of Halogen Substitution on Biological Activity

| Compound Class | Halogen Substituent | Position | Biological Target/Activity | Source(s) |

|---|---|---|---|---|

| 1H-Pyrrole-2,5-diones | Bromo | 3 and/or 4 | Antifungal, Cytotoxic | nih.gov |

| 4-Amino-1H-pyrrole-2,5-diones | Chloro | 3 | Tyrosine Kinases (EGFR, VEGFR2) | nih.gov |

| Pyrrole Indolin-2-ones | Halides (general) | 5 | VEGFR-2, PDGFRβ | cancertreatmentjournal.com |

Impact of N-Substitution Patterns on Molecular Recognition and Biological Pathways

Modification at the N1 position of the pyrrole-2,5-dione ring significantly impacts the compound's physical properties and its ability to engage in molecular recognition. The N-substituent can influence solubility, membrane permeability, and steric interactions within a target's binding site.

Studies on various 1H-pyrrole-2,5-dione derivatives have demonstrated that N(1)-substituted compounds exhibit a range of activities, including antifungal, insecticidal, anti-tumor, and antiviral effects. nih.gov In a study of pyrrole-based metallo-β-lactamase inhibitors, an N-benzyl side chain was found to be important for the inhibitory potency of the compounds. nih.gov

Characterization of Specific Enzymatic Pathway Modulation (e.g., Kinases, Phospholipase C) by Derivatives

Pyrrole-2,5-dione derivatives have been identified as potent modulators of several key enzymatic pathways, particularly those involving protein kinases and phospholipases.

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Several pyrrole derivatives have been developed as kinase inhibitors. nih.gov

Tyrosine Kinases: 4-Amino-3-chloro-1H-pyrrole-2,5-dione derivatives have been shown to form stable complexes with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting they act as inhibitors of these key oncogenic kinases. nih.gov

Other Kinases: The pyrrole scaffold is present in inhibitors of various other kinases, including lymphocyte-specific kinase (Lck) and checkpoint kinase 1 (CHK1). nih.govrsc.org The pyrrole indolin-2-one core, for instance, is a well-established structure for targeting VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs). cancertreatmentjournal.com

Phospholipase C (PLC) Inhibition: Phospholipase C enzymes are crucial in signal transduction pathways that hydrolyze phospholipids (B1166683) to generate second messengers. The compound U73122, chemically known as 1-(6-((17β)-3-methoxyestra-1,3,5(10)-trien-17-yl)amino)hexyl)-1H-pyrrole-2,5-dione, is a widely recognized inhibitor of PLC. nih.gov It blocks PLC-mediated signaling and has been shown to possess anti-inflammatory activities, such as inhibiting the differentiation of monocytes into macrophages. nih.gov

Table 2: Pyrrole-2,5-dione Analogs as Enzyme Modulators

| Enzyme Target | Derivative Class/Example Compound | Observed Effect | Source(s) |

|---|---|---|---|

| EGFR, VEGFR2 | 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Inhibition | nih.gov |

| Lck Kinase | Novel pyrrole derivatives | Potent Inhibition (IC₅₀ <10nM) | nih.gov |

| CHK1 Kinase | 3-Heteroaryl-pyrroles | Selective Inhibition | rsc.org |

Pyrrole-2,5-dione Derivatives as HMG-CoA Reductase Inhibitors: Molecular Mechanisms

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. Inhibitors of this enzyme, widely known as statins, are critical for managing hypercholesterolemia. The pyrrole ring system has been successfully incorporated into the design of potent and hepatoselective HMG-CoA reductase inhibitors. nih.govmdpi.com

The molecular mechanism of these inhibitors relies on their structural similarity to the natural substrate, HMG-CoA. mdpi.com Statins and their pyrrole-based bioisosteres act as competitive inhibitors, binding to the active site of HMG-CoA reductase with high affinity. mdpi.com This binding prevents the substrate from accessing the catalytic machinery, thereby halting the conversion of HMG-CoA to mevalonate. mdpi.com

The design of pyrrole-based inhibitors often involves structure-based approaches to optimize interactions with the enzyme's active site. nih.gov This includes tailoring substituents on the pyrrole ring to achieve high potency and selectivity for the liver (hepatoselectivity), which is the primary site of cholesterol synthesis. This selectivity minimizes potential side effects in other tissues. nih.govmdpi.com Some 1H-pyrrole-2,5-dione derivatives have also been investigated more broadly as cholesterol absorption inhibitors, which can suppress the formation of macrophage-derived foam cells, a key event in the development of atherosclerosis. nih.govnih.gov

Positional Isomerism and Substituent Effects on Molecular Interactions

The specific placement of substituents on the pyrrole-2,5-dione ring—known as positional isomerism—has a profound effect on the molecule's geometry, electronic properties, and intermolecular interactions. nih.gov These factors collectively determine the compound's biological activity.

For instance, the biological activity of 4-amino-3-chloro-1H-pyrrole-2,5-diones is strongly dependent on the side groups attached to both the amino group (R²) and the imide nitrogen (R¹). nih.gov Even slight modifications to these side groups can significantly alter the compound's interaction with lipid membranes and its ability to inhibit target kinases. nih.gov

Steric effects also play a crucial role. In a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, steric crowding between substituents was found to cause significant conformational changes, including twisting of the pyrrole-2,5-dione ring relative to its side chains. mdpi.com Such conformational adjustments can dramatically alter the molecule's shape and its complementarity to a biological target's binding site. Similarly, in a study of diketopyrrolopyrrole isomers, the connection point of a diphenyl-vinyl substituent was shown to affect molecular geometry, rigidity, and stacking modes, which in turn influenced their photophysical properties. nih.gov These findings underscore the principle that the precise arrangement and nature of substituents are critical determinants of the molecular interactions that govern biological function.

An Exploration into the Future of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione Chemistry: Uncharted Research Territories

The pyrrole-2,5-dione scaffold, commonly known as the maleimide (B117702) ring, is a cornerstone in synthetic chemistry, renowned for its versatile reactivity and presence in numerous bioactive compounds and advanced materials. actascientific.comresearchgate.net However, the specific derivative, this compound, remains a molecule with largely untapped potential. Its unique combination of an electron-deficient alkene, a reactive carbon-bromine bond, and an N-methyl substituent presents a fertile ground for future chemical exploration. This article outlines prospective research directions and unexplored avenues that could unlock the full potential of this intriguing compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-1-methyl-1H-pyrrole-2,5-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or bromination of precursor maleimide derivatives. Key steps include using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light). Yield optimization requires careful control of stoichiometry, temperature, and solvent polarity. For example, highlights a 41% yield for a related brominated pyrrolidine-dione via alkylation of a dione precursor, suggesting that stepwise functionalization and purification (e.g., column chromatography) are critical . Characterization via / NMR and ESI-HRMS is essential to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : NMR is critical for confirming the bromine substitution pattern and methyl group integration. NMR helps identify carbonyl (C=O) and quaternary carbon shifts. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., /). IR spectroscopy can corroborate carbonyl stretching vibrations (~1700 cm). and emphasize the use of NMR and HRMS for structural validation in similar dione derivatives .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : The compound should be stored in anhydrous, inert atmospheres (argon/nitrogen) at low temperatures (-20°C) to prevent hydrolysis or degradation. notes that related pyrrole-dione derivatives are sensitive to moisture and require desiccants. Stability tests (e.g., TLC or HPLC monitoring under stress conditions) are recommended .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in drug design?

- Methodological Answer : Computational docking (e.g., using Schrödinger’s Glide) combined with synthetic modifications (e.g., substituent variation at the pyrrole ring) can elucidate SAR. demonstrates how scaffold-based design of BH3-mimetics using pyrrole-dione derivatives enables the identification of critical binding motifs. Bioassays (e.g., receptor affinity or enzymatic inhibition) should validate computational predictions .

Q. How do hydrogen-bonding interactions and crystal packing influence the reactivity of this compound?

- Methodological Answer : X-ray crystallography and graph-set analysis (Etter’s method) reveal hydrogen-bonding networks. and show that N–H⋯O interactions and π-π stacking in similar diones stabilize crystal lattices and affect solubility. Hirshfeld surface analysis can quantify intermolecular interactions, guiding solvent selection for recrystallization .

Q. What mechanistic insights explain the thermodynamic and kinetic behavior of this compound in nucleophilic reactions?

- Methodological Answer : Kinetic studies (e.g., variable-temperature NMR) and DFT calculations can map reaction pathways. highlights that endergonic steps (~0.65 kcal/mol) in dione-related reactions suggest reversible intermediates, necessitating catalyst optimization (e.g., Lewis acids) to shift equilibria .

Q. How does this compound exhibit bioactivity, and what are its potential targets?

- Methodological Answer : Bioactivity screening (e.g., antiviral or receptor-binding assays) can identify targets. reports diketopiperazine diones with anti-H1N1 activity (IC ~6.8 μM), suggesting that brominated derivatives may interfere with viral entry or replication. Target validation via CRISPR/Cas9 knockout or co-crystallization (e.g., GPR119-Gs complex in ) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.